molecular formula C7H4Cl2N2 B053981 2,6-Dichloroimidazo[1,2-A]pyridine CAS No. 112581-60-9

2,6-Dichloroimidazo[1,2-A]pyridine

Cat. No.: B053981
CAS No.: 112581-60-9
M. Wt: 187.02 g/mol
InChI Key: UFTQWRHXALXHMM-UHFFFAOYSA-N
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Description

2,6-Dichloroimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel C-Nucleosides : Gudmundsson, Drach, and Townsend (1996) synthesized a novel ribosylated imidazo[1,2-a]pyridine C-nucleoside using 2,6-dichloroimidazo[1,2-a]pyridine. This work demonstrated an unexpected site of ribosylation, contributing to the understanding of nucleoside chemistry (Gudmundsson, Drach, & Townsend, 1996).

  • Therapeutic Agent Development : Deep et al. (2016) discussed the imidazo[1,2-a]pyridine scaffold's broad range of applications in medicinal chemistry. They highlighted its potential in developing anticancer, antimicrobial, antiviral, and other therapeutic agents (Deep et al., 2016).

  • Chemosensor Development : Chetia and Iyer (2008) explored 2,6-bis(2-benzimidazolyl)pyridine, a derivative of this compound, as a chemosensor for fluoride ions. This study showcased the potential of such compounds in developing sensors based on chemical shifts and optical modifications (Chetia & Iyer, 2008).

  • Synthesis of Acyclic Nucleoside Analogs : Williams et al. (2003) synthesized acyclic C-nucleoside analogs of 2,6-dichloro- and 2,6,7-trichloroimidazo[1,2-a]pyridine and tested them for antiviral activity. This research contributed to the development of new compounds with potential antiviral properties (Williams et al., 2003).

  • Coordination Chemistry : Yin et al. (2021) used a derivative of this compound in constructing various dimensionality coordination polymers. Their work demonstrated the flexibility of these compounds in developing complex chemical structures with potential applications in materials science (Yin et al., 2021).

Properties

IUPAC Name

2,6-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTQWRHXALXHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472124
Record name 2,6-Dichloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-60-9
Record name 2,6-Dichloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetic acid (9.5 g) is dissolved in 70 ml of acetonitrile, to which 10.1 g of triethylamine is portionwise added and further 12.9 g of 2-amino-5-chloropyrdine is added. The mixture is refluxed for 3 hours. After cooling, the precipitated 2-imino-5-chloro-1,2-dihydropyridin-1-ylacetic acid as crystals is collected by filtration and dried. The crystals are added to 40 ml of phosphorus oxychoride and refluxed for 5 hours. After cooling, the reaction mixture is poured into ice water and neutralized with aqueous ammonia. The precipitate collected by filtration is purified by silica gel chromatography(eluent: ethyl acetate) to give 2.1 g of the title compound as crystals. mp. 155°-156° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloroimidazo[1,2-A]pyridine
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2,6-Dichloroimidazo[1,2-A]pyridine
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2,6-Dichloroimidazo[1,2-A]pyridine
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Reactant of Route 6
2,6-Dichloroimidazo[1,2-A]pyridine
Customer
Q & A

Q1: What makes the reaction of 2,6-Dichloroimidazo[1,2-a]pyridine with ribonolactone unique?

A1: The research primarily focuses on the unexpected outcome of the reaction between this compound and ribonolactone. Instead of the predicted N-ribosylation, the reaction yielded a C-nucleoside, indicating an unusual ribosylation at a carbon atom of the imidazo[1,2-a]pyridine ring []. This unexpected result highlights the complex reactivity of this compound and opens up new possibilities for synthesizing novel C-nucleosides with potential biological activity.

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